2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha,beta-methylene-dATP involves the chemical synthesis of the mononucleotide followed by its enzymatic conversion to the triphosphate. The two-step procedure includes the use of myokinase and pyruvate kinase in the presence of trace amounts of deoxyadenosine triphosphate or adenosine triphosphate to prime the reaction. The steps are carried out in the same reaction flask, and the only purification step required is a step-wise elution from a column of DEAE-cellulose .
Industrial Production Methods: In industrial settings, the synthesis of alpha,beta-methylene-dATP can be optimized using whole-cell catalysis. For instance, Saccharomyces cerevisiae can be used to catalyze the synthesis of deoxyadenosine triphosphate from deoxyadenosine monophosphate. By adding chemical effectors, an efficient adenosine triphosphate regeneration and coupling system can be constructed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Alpha,beta-methylene-dATP undergoes various chemical reactions, including substitution and hydrolysis. It is a non-cleavable substrate for DNA polymerases, making it a potent inhibitor of polymerase beta .
Common Reagents and Conditions: The synthesis and reactions involving alpha,beta-methylene-dATP often require reagents such as tributylammonium salt, orthophosphoric acid, and dicyclohexylcarbodiimide as the catalyst. Organic solvents like pyridine or dimethylformamide are also commonly used .
Major Products Formed: The major products formed from the reactions of alpha,beta-methylene-dATP include non-cleavable substrates for DNA polymerases and various cyclonucleosides .
Scientific Research Applications
Alpha,beta-methylene-dATP has a wide range of scientific research applications:
Mechanism of Action
Alpha,beta-methylene-dATP exerts its effects by binding to the catalytic sites of enzymes. For example, in the case of anthrax edema factor, the binding of the triphosphate of alpha,beta-methylene-dATP to the enzyme can be superimposed on that of other adenosine triphosphate analogs, although the ribose and adenine rings are rotated . This binding inhibits the enzyme’s activity, making it a potent inhibitor.
Comparison with Similar Compounds
- Adenosine 5’-(alpha,beta-methylene)-triphosphate
- Alpha,beta-methylene-2’-deoxynucleoside 5’-triphosphates
- Alpha,beta-imido-dUTP
Comparison: Alpha,beta-methylene-dATP is unique in its structure, where the alpha,beta-oxygen linkage of natural deoxynucleoside triphosphates is replaced by a methylene group. This modification makes it a non-cleavable substrate for DNA polymerases, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H18N5O11P3 |
---|---|
Molecular Weight |
489.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H18N5O11P3/c12-10-9-11(14-3-13-10)16(4-15-9)8-1-6(17)7(26-8)2-25-28(18,19)5-29(20,21)27-30(22,23)24/h3-4,6-8,17H,1-2,5H2,(H,18,19)(H,20,21)(H2,12,13,14)(H2,22,23,24)/t6-,7+,8+/m0/s1 |
InChI Key |
XETARULVTCYJAN-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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